molecular formula C13H15BrO4 B6261955 1,5-dimethyl 3-(2-bromophenyl)pentanedioate CAS No. 1803561-23-0

1,5-dimethyl 3-(2-bromophenyl)pentanedioate

Cat. No.: B6261955
CAS No.: 1803561-23-0
M. Wt: 315.2
InChI Key:
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Description

1,5-dimethyl 3-(2-bromophenyl)pentanedioate is an organic compound with the molecular formula C₁₃H₁₅BrO₄ and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a pentanedioate backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1,5-dimethyl 3-(2-bromophenyl)pentanedioate typically involves the esterification of 3-(2-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,5-dimethyl 3-(2-bromophenyl)pentanedioate undergoes various chemical reactions, including:

Scientific Research Applications

1,5-dimethyl 3-(2-bromophenyl)pentanedioate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl 3-(2-bromophenyl)pentanedioate involves its interaction with specific molecular targets, depending on the context of its use. For example, in ester hydrolysis reactions, the compound is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acids and alcohols. The bromophenyl group may also participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles .

Comparison with Similar Compounds

1,5-dimethyl 3-(2-bromophenyl)pentanedioate can be compared with similar compounds such as:

    Dimethyl 3-(2-bromophenyl)pentanedioate: Lacks the additional methyl groups on the pentanedioate backbone.

    1,5-dimethyl 3-(2-chlorophenyl)pentanedioate: Contains a chlorine atom instead of a bromine atom in the phenyl group.

    1,5-dimethyl 3-(2-fluorophenyl)pentanedioate: Contains a fluorine atom instead of a bromine atom in the phenyl group.

The uniqueness of this compound lies in its specific bromophenyl substitution, which imparts distinct reactivity and properties compared to its analogs .

Properties

CAS No.

1803561-23-0

Molecular Formula

C13H15BrO4

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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